molecular formula C22H22N4O2 B2724664 N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide CAS No. 2034306-02-8

N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide

Cat. No. B2724664
CAS RN: 2034306-02-8
M. Wt: 374.444
InChI Key: JQQNZJACENGRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide, also known as BMB, is a chemical compound that has gained attention for its potential use in scientific research. BMB is a small molecule that has been synthesized and studied for its ability to target specific proteins and enzymes in biological systems. In

Scientific Research Applications

Catalytic Properties and Organic Synthesis

N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide and related compounds have been explored for their catalytic properties, particularly in organic synthesis. For instance, studies have shown the effectiveness of certain catalysts in the direct addition of α-carbonate substituted ketones to aromatic aldehydes, demonstrating high diastereoselectivity and yield in the production of protected α,β-dihydroxyketones (Willis, Cutting, & John, 2004). Such catalytic processes are crucial for synthesizing complex molecules with high precision, often required in pharmaceutical and material sciences.

Antifungal and Anticancer Activities

Morpholine derivatives, including those related to this compound, have shown promising antifungal and anticancer activities. Research has identified morpholine derivatives as potent antifungal agents against Candida and Aspergillus species, highlighting their potential in treating fungal infections (Bardiot et al., 2015). Additionally, rhenium(I) complexes containing morpholine derivatives exhibited significant anticancer properties, indicating the potential of these compounds in developing new cancer therapeutics (Knopf et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to this compound have been studied for their ability to inhibit specific enzymes, offering therapeutic benefits. For example, 4,6-biaryl-2-thiopyridine derivatives, incorporating morpholino substituents, were investigated as potential CD73 inhibitors. These compounds could reverse adenosine-mediated immune suppression on human T cells, suggesting their use in enhancing immune responses against tumors (Ghoteimi et al., 2023).

Photodynamic Therapy and DNA Interaction

Research on polypyridylruthenium(II) complexes, which share structural motifs with this compound, has contributed to understanding their binding with DNA and potential applications in photodynamic therapy. Such studies provide insights into the mechanisms through which these compounds can be activated by light to interact with biological molecules, offering strategies for targeted cancer therapies (Kelly et al., 1985).

properties

IUPAC Name

4-morpholin-4-yl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(19-1-3-20(4-2-19)26-11-13-28-14-12-26)25-16-17-5-10-24-21(15-17)18-6-8-23-9-7-18/h1-10,15H,11-14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQNZJACENGRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.